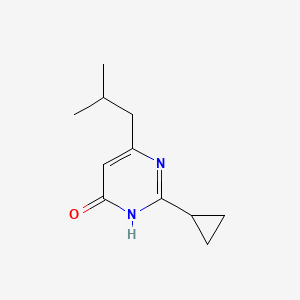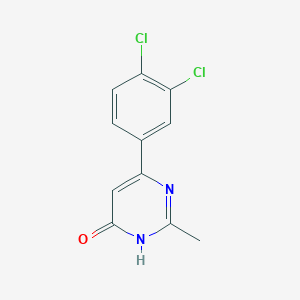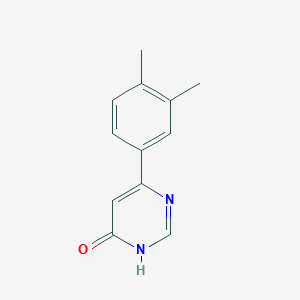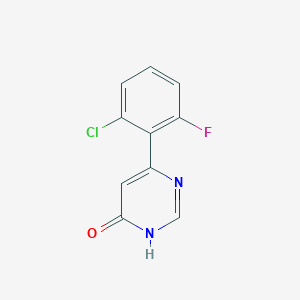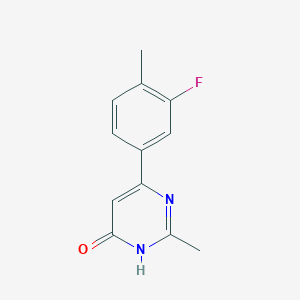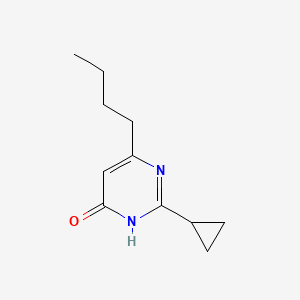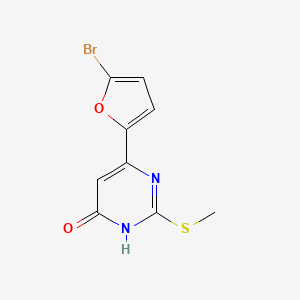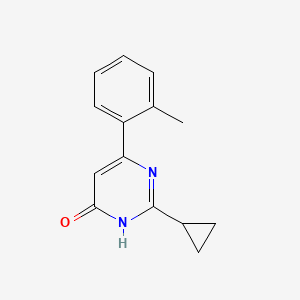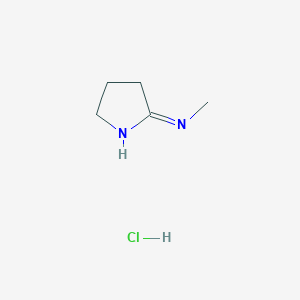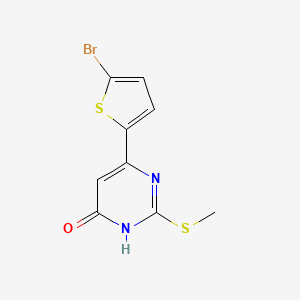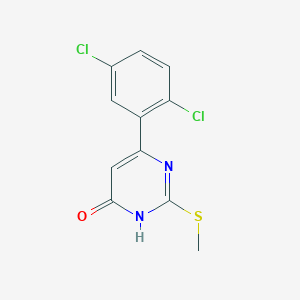![molecular formula C14H22N2 B1486881 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline CAS No. 1018517-70-8](/img/structure/B1486881.png)
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline
Descripción general
Descripción
“3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C14H22N2 . It is a derivative of aniline and piperidine, both of which are important structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” consists of a piperidine ring attached to an aniline group through an ethyl linker . The molecular weight of this compound is 218.34 .Physical And Chemical Properties Analysis
“3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” is a solid compound . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . Its water solubility is calculated to be 0.195 mg/ml .Aplicaciones Científicas De Investigación
Piperidine derivatives are utilized in various ways in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:
-
Anticancer Agents : Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells .
-
Antimicrobial Agents : Piperidine derivatives have been used as antimicrobial agents. They have shown effectiveness in inhibiting the growth of various types of bacteria and fungi .
-
Analgesic Agents : Piperidine derivatives are used as analgesic agents. They have shown effectiveness in relieving pain .
-
Anti-inflammatory Agents : Piperidine derivatives are used as anti-inflammatory agents. They have shown effectiveness in reducing inflammation .
-
Antipsychotic Agents : Piperidine derivatives are used as antipsychotic agents. They have shown effectiveness in treating various types of psychiatric disorders .
-
Antioxidant Agents : Piperidine derivatives, such as Piperine, have shown powerful antioxidant action because of their capability of hindering or suppressing free radicals .
Safety And Hazards
Direcciones Futuras
The future directions for “3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . As piperidine derivatives are present in many pharmaceuticals, there is ongoing interest in developing new synthetic methods and studying their pharmacological properties .
Propiedades
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-5-8-16(9-6-12)10-7-13-3-2-4-14(15)11-13/h2-4,11-12H,5-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJFOFILEZIHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



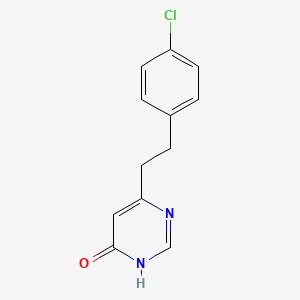
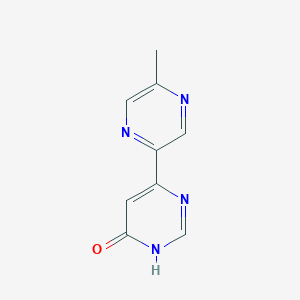
![1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester](/img/structure/B1486804.png)
